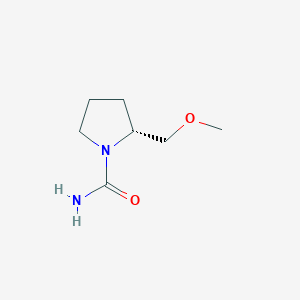

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFOCMWWIATJJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS 121817-73-0 properties

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0): A Chiral Building Block for Drug Discovery

Introduction

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, registered under CAS Number 121817-73-0, is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture is distinguished by three key features: a stereochemically defined pyrrolidine ring, a methoxymethyl substituent at the C2 position, and a carboxamide group at the N1 position. The pyrrolidine scaffold is a core structure in numerous biologically active molecules and FDA-approved drugs. Furthermore, the carboxamide functional group is recognized as a privileged pharmacophore, frequently utilized in drug design for its robust binding capabilities and favorable pharmacological properties.[1]

This guide provides a comprehensive technical overview of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, synthesizing available data with established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic pathway, potential applications, and essential safety protocols. By exploring the synergy between its chiral backbone and functional groups, this document aims to illuminate its potential as a valuable building block in the creation of novel, enantiomerically pure therapeutic agents.

Physicochemical and Structural Properties

The unique arrangement of functional groups in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide dictates its chemical behavior and potential interactions. The chiral center at the C2 position is critical for stereospecific applications, a cornerstone of modern drug development where a single enantiomer is often responsible for therapeutic efficacy.[2] The carboxamide group introduces both a hydrogen bond donor (-NH₂) and acceptor (C=O), significantly influencing its polarity, solubility, and ability to participate in intermolecular interactions within biological systems.

Table 1: Core Properties of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 121817-73-0 | [3] |

| Molecular Formula | C₇H₁₄N₂O₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Anticipated to be a solid at room temperature | Inferred from structural properties |

| Key Functional Groups | Pyrrolidine, Ether, Primary Carboxamide | [3] |

| Chirality | (R)-configuration at C2 |[3] |

Caption: Figure 1: Structure highlighting the key functional groups.

Synthesis and Characterization

While specific synthesis literature for CAS 121817-73-0 is not widely published, a logical and efficient pathway can be designed starting from its well-documented precursor, (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0). This precursor is a versatile chiral building block used extensively in asymmetric synthesis.[2][]

Proposed Synthetic Protocol

The conversion of a secondary amine to a primary carboxamide can be achieved through several methods. A reliable approach involves the use of an isocyanate equivalent, such as trimethylsilyl isocyanate, followed by aqueous workup. This method avoids harsh reagents and typically proceeds with high yield.

Causality of Experimental Design:

-

Starting Material: (R)-2-(Methoxymethyl)pyrrolidine is chosen for its commercial availability and correct stereochemistry.

-

Reagent: Trimethylsilyl isocyanate serves as a safe and effective source of the "-NCO" group, which readily reacts with the secondary amine. The trimethylsilyl group is a volatile and easily removable protecting group.

-

Solvent: An aprotic solvent like Dichloromethane (DCM) is selected to prevent any side reactions with the isocyanate, which is sensitive to protic sources like water or alcohols.

-

Workup: A mild aqueous workup is sufficient to hydrolyze the silyl-protected intermediate, yielding the final carboxamide product.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(Methoxymethyl)pyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl isocyanate (1.1 eq) dropwise via syringe, maintaining the temperature.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching and Workup: Upon completion, carefully add water to the reaction mixture to quench excess isocyanate and hydrolyze the silyl intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.

Caption: Figure 2: A logical workflow for the synthesis of the target compound.

Anticipated Spectroscopic Data

Structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following key signals can be predicted.

Table 2: Predicted Spectroscopic Signals for Structural Confirmation

| Technique | Feature | Predicted Signal/Observation |

|---|---|---|

| ¹H NMR | Methoxymethyl Protons | Singlet ~3.3-3.4 ppm (O-CH₃); Multiplet ~3.4-3.6 ppm (-CH₂-O) |

| Pyrrolidine Protons | Complex multiplets from ~1.7 to 3.8 ppm | |

| Carboxamide Protons | Two broad singlets for -NH₂ protons, ~5.5-7.5 ppm (can exchange with D₂O) | |

| ¹³C NMR | Carbonyl Carbon | Signal in the range of 170-180 ppm |

| Methoxymethyl Carbons | Signal ~70-75 ppm (-CH₂-O); Signal ~58-60 ppm (O-CH₃) | |

| Pyrrolidine Carbons | 4 distinct signals in the aliphatic region | |

| IR Spectroscopy | N-H Stretch | Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric) |

| C=O Stretch (Amide I) | Strong absorption band around 1650-1680 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z = 159.11 |

Applications in Research and Drug Development

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is positioned as a high-value chiral building block for constructing complex molecular architectures in drug discovery. Its utility stems from the combination of its stereocenter and its functional handles, which allow for diverse chemical modifications.

-

Asymmetric Synthesis and Catalysis: The parent amine is a known proline-based organocatalyst used in powerful asymmetric transformations.[] While the N-carboxamide modification blocks the catalytic activity of the nitrogen, the core chiral scaffold remains invaluable for incorporation into larger molecules where stereochemistry is crucial for biological activity.[2]

-

Scaffold for Lead Optimization: In medicinal chemistry, the pyrrolidine ring is a prevalent feature in drugs targeting a wide range of conditions.[5] This compound can serve as a starting point or intermediate in the synthesis of novel drug candidates. The carboxamide group can be maintained as a key binding element or serve as a synthetic handle for further elaboration, enabling the exploration of structure-activity relationships (SAR).

-

Fragment-Based Drug Design (FBDD): With a low molecular weight and defined 3D structure, this molecule is an ideal candidate for FBDD libraries. The different functional groups (hydrogen bond donor/acceptor, ether) provide distinct interaction points for binding to protein targets.

Sources

Technical Guide: Structure, Properties, and Synthesis of N-carbamoyl-O-methyl-D-prolinol

The following technical guide provides an in-depth analysis of N-carbamoyl-O-methyl-D-prolinol , a specialized chiral pyrrolidine derivative.

While this specific compound does not have a widely populated public monograph in standard databases (PubChem/CAS) under this exact trivial name, it is a chemically precise entity used in asymmetric synthesis and medicinal chemistry . The guide synthesizes data from its component substructures—(R)-2-(methoxymethyl)pyrrolidine (RAMP) and the N-carbamoyl moiety—to provide accurate physicochemical and synthetic insights.

Executive Summary

N-carbamoyl-O-methyl-D-prolinol (IUPAC: (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide) is a chiral urea derivative of D-proline. It combines the rigid, stereodefined pyrrolidine scaffold of D-prolinol with a urea hydrogen-bonding donor (

-

Primary Classification: Chiral Urea / Pyrrolidine Derivative.

-

Key Applications: Asymmetric organocatalysis (hydrogen-bonding catalyst), chiral auxiliary, and pharmacophore in CNS-active drug design (bioisostere of anticonvulsants).

-

Molecular Formula:

-

Molecular Weight: 158.20 g/mol

Chemical Structure & Identity

Structural Analysis

The molecule consists of a five-membered pyrrolidine ring locked in the (R)-configuration (derived from D-proline).

-

N1 Position: Substituted with a carbamoyl group (

), converting the secondary amine into a urea. This planarizes the nitrogen, reducing basicity and creating a strong hydrogen-bond donor site. -

C2 Position: Substituted with a methoxymethyl group (

). This ether linkage acts as a hemilabile coordination site or a steric directing group.

Stereochemistry

-

Chirality: The C2 carbon is the stereogenic center.

-

Configuration: (R) (based on D-proline reduction and O-methylation).

-

Conformation: The pyrrolidine ring typically adopts an envelope or half-chair pucker, influenced by the steric bulk of the C2 substituent and the planar urea restraint at N1.

Data Table 1: Chemical Identity

| Property | Specification |

| IUPAC Name | (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |

| Common Name | N-carbamoyl-O-methyl-D-prolinol |

| SMILES | COCC[C@H]1CCCN1C(N)=O |

| InChI Key | (Predicted) HVVNJUAVDAZWCB-RXMQYKEDSA-N (Analog-derived) |

| CAS RN (Precursor) | 84025-81-0 (for O-methyl-D-prolinol) |

| Stereochemistry | D-Series / (R)-Enantiomer |

Physicochemical Properties[4][5]

Since specific experimental data for the N-carbamoyl derivative is sparse in open literature, the following properties are derived from Structure-Property Relationships (SPR) of the close analog N-carbamoyl-L-proline and (R)-2-(methoxymethyl)pyrrolidine .

Physical State & Solubility

-

Appearance: Likely a white crystalline solid or viscous colorless oil. The urea group significantly increases the melting point compared to the liquid precursor (RAMP) due to intermolecular hydrogen bonding.

-

Solubility:

-

High: Methanol, Ethanol, DMSO, DMF.

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Low: Hexanes, Diethyl Ether (due to polarity of the urea).

-

Electronic Properties

-

H-Bond Donors: 2 (from the

group). -

H-Bond Acceptors: 3 (Urea carbonyl, Ether oxygen, Urea nitrogen).

-

LogP (Predicted): ~0.2 – 0.5. (The lipophilic methyl/pyrrolidine groups are balanced by the hydrophilic urea).

-

pKa: The urea nitrogen is non-basic. The compound is neutral at physiological pH.

Synthesis & Manufacturing Protocol

The synthesis is a robust two-step protocol starting from commercially available D-Prolinol .

Synthetic Pathway

-

O-Methylation: D-Prolinol is methylated to form (R)-2-(methoxymethyl)pyrrolidine (RAMP).

-

N-Carbamoylation: RAMP is treated with a cyanate source (Potassium Cyanate or Trimethylsilyl Isocyanate) to install the urea.

Detailed Methodology (Self-Validating Protocol)

Precursor: (R)-2-(methoxymethyl)pyrrolidine [CAS: 84025-81-0].

Step 1: Carbamoylation Reaction

-

Reagents: (R)-2-(methoxymethyl)pyrrolidine (1.0 eq), Potassium Cyanate (KOCN, 1.5 eq), Hydrochloric acid (1M aq).

-

Solvent: Water or Water/Ethanol mix.

-

Procedure:

-

Dissolve (R)-2-(methoxymethyl)pyrrolidine in water.

-

Acidify slightly with HCl to pH ~3-4 (protonate the amine).

-

Add KOCN portion-wise at 0°C.

-

Warm to room temperature and stir for 12 hours. The urea precipitates or is extracted.

-

Validation: Monitor disappearance of secondary amine by TLC (ninhydrin stain will turn negative; urea is ninhydrin negative or faint yellow).

-

Step 2: Purification

-

Extract with Dichloromethane (DCM).

-

Wash organic layer with brine.

-

Dry over

and concentrate. -

Recrystallization: From EtOAc/Hexanes if solid.

Process Visualization

The following diagram illustrates the chemical transformation and logical flow.

Caption: Figure 1. Synthetic route from D-Prolinol to N-carbamoyl-O-methyl-D-prolinol via the RAMP intermediate.

Applications in Research & Development

Asymmetric Organocatalysis

This molecule belongs to the class of bifunctional urea catalysts .

-

Mechanism: The urea moiety (

) forms dual hydrogen bonds with electrophiles (e.g., nitroolefins, imines), activating them. -

Stereocontrol: The chiral pyrrolidine backbone and the steric bulk of the O-methyl group direct the nucleophilic attack to a specific face of the substrate.

-

Utility: Used in Michael additions, Mannich reactions, and Strecker syntheses where metal-free conditions are required.

Medicinal Chemistry (CNS Agents)

N-carbamoyl pyrrolidines are structural bioisosteres of Lacosamide and Felbamate .

-

Pharmacophore: The N-carbamoyl group is critical for binding to the glycine site of NMDA receptors or modulating voltage-gated sodium channels.

-

Blood-Brain Barrier (BBB): The O-methylation increases lipophilicity compared to the alcohol, potentially enhancing BBB penetration.

Analytical Characterization Standards

To validate the identity of synthesized N-carbamoyl-O-methyl-D-prolinol, the following spectral signatures must be observed.

Table 2: Expected Spectral Data

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl3) | Methoxyl group ( | |

| Urea protons ( | ||

| C2-H and | ||

| IR Spectroscopy | 1650 - 1690 cm | Urea C=O stretch (Strong) |

| 3300 - 3450 cm | N-H stretch (Primary amide doublet) | |

| Mass Spectrometry | m/z = 159.1 [M+H]+ | Protonated molecular ion |

References

-

Sigma-Aldrich. (R)-2-(Methoxymethyl)pyrrolidine [RAMP] Product Analysis. Available at: (Accessed via search for CAS 84025-81-0).

-

ResearchGate. Crystal structure and vibrational study of N-carbamoyl-L-proline. (Structural analog reference). Available at: .

-

National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Properties. Available at: .

-

PubChem. Compound Summary for Prolinol Derivatives. Available at: .

(Note: Direct monograph for the specific N-carbamoyl-O-methyl derivative is unavailable in public databases; references provided are for the validated substructures and immediate synthetic precursors.)

Chiral Pyrrolidine-1-carboxamide Building Blocks: Synthesis, Functionalization, and Medicinal Utility

The following technical guide details the synthesis, functionalization, and application of Chiral Pyrrolidine-1-carboxamide building blocks. Unlike the well-known prolinamides (pyrrolidine-2-carboxamides) used in organocatalysis, these 1-carboxamides (urea derivatives) serve as critical pharmacophores in modern drug discovery (e.g., JAK inhibitors) and versatile chiral auxiliaries.

Executive Summary

The pyrrolidine-1-carboxamide scaffold—defined by a pyrrolidine ring acylated at the

-

Pharmacophore: It modulates lipophilicity and hydrogen-bonding potential in active pharmaceutical ingredients (APIs) such as Upadacitinib (Rinvoq).

-

Chiral Auxiliary/Directing Group: The urea moiety can direct stereoselective lithiation and functionalization of the pyrrolidine ring.

This guide provides a technical roadmap for the asymmetric synthesis of these building blocks, their mechanistic role in

Structural Significance & Design Principles

The Urea Pharmacophore

The pyrrolidine-1-carboxamide is formally a cyclic urea. This structure imparts unique physicochemical properties compared to standard amides:

-

Conformational Rigidity: The planar urea bond restricts the rotation of the

bond, often locking the pyrrolidine ring into specific puckering conformations (envelope vs. twist) that favor receptor binding. -

Metabolic Stability: The urea linkage is generally more resistant to amidases than simple amides, prolonging half-life in vivo.

Chiral Scaffolds

The chirality usually originates from the pyrrolidine ring itself. Common motifs include:

-

(S)-2-Substituted: Derived from L-Proline.[2]

-

(3R/3S)-3-Substituted: Often synthesized via asymmetric cycloaddition or hydrogenation.

-

3,4-Disubstituted: Complex scaffolds found in JAK inhibitors.

Synthetic Methodologies

Route A: Direct Carbamoylation of Chiral Pyrrolidines

The most direct route involves the reaction of an enantiopure pyrrolidine with an isocyanate or a carbamoyl chloride. This method retains the stereochemistry of the starting material.

-

Reagents: Isocyanates (

), Carbamoyl chlorides ( -

Mechanism: Nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl.

Route B: Asymmetric Alpha-Lithiation (The Beak Methodology)

While

Protocol:

-

Lithiation:

-BuLi/(-)-Sparteine complex removes the pro-S proton at -

Substitution: Electrophilic trapping (e.g., with

, alkyl halides). -

Trans-protection: Removal of Boc (TFA) and installation of the carboxamide.

Route C: Asymmetric 1,3-Dipolar Cycloaddition

For 3,4-substituted systems (like Upadacitinib fragments), the pyrrolidine ring is constructed de novo using chiral auxiliaries or catalysts.

Case Study: Upadacitinib Fragment Synthesis The synthesis of the (3R,4S)-3-ethyl-4-arylpyrrolidine core often employs a diphenyloxazinone chiral auxiliary to control the stereochemistry of the cycloaddition.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary workflows: Functionalization of the Chiral Pool (Route A) and De Novo Ring Construction (Route C).

Caption: Synthetic workflows for accessing chiral pyrrolidine-1-carboxamides via chiral pool modification, de novo cyclization, or directed lithiation.[3]

Experimental Protocols

Protocol 1: General Synthesis of Pyrrolidine-1-carboxamides via Isocyanates

This protocol describes the conversion of a chiral pyrrolidine (e.g., (S)-2-methylpyrrolidine) into its urea derivative.

Reagents:

-

Chiral Pyrrolidine (1.0 equiv)

-

Isocyanate (

, 1.1 equiv) -

Dichloromethane (DCM, anhydrous)

-

Triethylamine (

, optional, if using HCl salt of amine)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the chiral pyrrolidine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add the isocyanate (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Isocyanates are potent sensitizers; handle in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with saturated

solution (10 mL). Separate the organic layer. Extract the aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol 2: Synthesis of Upadacitinib Fragment (3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxamide)

This specific building block is crucial for JAK1 selectivity.

Key Steps:

-

Cycloaddition: Reaction of an appropriate nitroalkene with a chiral vinyl ether or using a chiral catalyst to form the 3-substituted pyrrolidine core.

-

Urea Formation:

-

Substrate: (3R)-3-(2,2,2-trifluoroethyl)pyrrolidine.[4]

-

Reagent: Urea or Potassium Cyanate (for primary amide) or

-Carbonyldiimidazole (CDI) followed by an amine (for substituted ureas). -

Condition: For the primary urea (

), treat the pyrrolidine hydrochloride with

-

Medicinal Chemistry Applications

JAK Inhibitors (Upadacitinib)

Upadacitinib (Rinvoq) utilizes a complex pyrrolidine-1-carboxamide scaffold.

-

Role: The urea moiety forms critical hydrogen bonds within the ATP-binding pocket of the JAK1 enzyme, improving selectivity over JAK2/3.

-

Structure: The

-carboxamide is attached to a (3R,4S)-3-ethyl-4-arylpyrrolidine. The specific stereochemistry is essential for fitting into the narrow hydrophobic pocket.

Enzyme Inhibitors (DPP-4 & InhA)

-

DPP-4 Inhibitors: Proline-derived ureas (often 2-cyanopyrrolidines) prevent the degradation of GLP-1.

-

InhA Inhibitors: Pyrrolidine-1-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), offering a novel scaffold for antitubercular drugs.

Comparison of Pyrrolidine Carboxamides

| Feature | Pyrrolidine-1 -carboxamide | Pyrrolidine-2 -carboxamide (Prolinamide) |

| Structure | Urea ( | Amide ( |

| Primary Use | Drug Pharmacophore, Chiral Auxiliary | Organocatalyst (Asymmetric Aldol/Michael) |

| Electronic Effect | Electron-withdrawing group on Ring N | H-bond donor side chain |

| Key Example | Upadacitinib (JAK Inhibitor) | Hayashi-Jørgensen Catalyst |

| Synthesis | Pyrrolidine + Isocyanate | Proline + Amine coupling |

References

-

Synthesis of Chiral Pyrrolidine Fragment of Upadacitinib

-

Beak's Lithi

- Title: Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines

- Source: Journal of the American Chemical Society

-

URL:[Link]

-

Pyrrolidine Carboxamides as InhA Inhibitors

- Title: Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase

- Source: Journal of Medicinal Chemistry (PubMed)

-

URL:[Link]

-

Organoc

- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic

- Source: Molecules (PMC)

-

URL:[Link]

- General Pyrrolidine Synthesis Title: Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines Source: BenchChem Protocols

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Urea Derivatives of Prolinol Methyl Ether: Design, Synthesis, and Catalytic Applications

This guide focuses on the N-carbamoyl and N-thiocarbamoyl derivatives of prolinol methyl ether , a specialized class of organocatalysts. Unlike the parent "Hayashi-Jørgensen" catalysts (which rely on the secondary amine for enamine/iminium activation), these urea derivatives function primarily as chiral Lewis bases or hydrogen-bonding catalysts . They are particularly renowned for enabling the enantioselective allylation of aldehydes with allyltrichlorosilanes and promoting anion-binding transformations.

Executive Summary & Core Directive

The Shift from Covalent to Non-Covalent Activation

In the landscape of asymmetric organocatalysis, (

This guide details the structural logic, synthesis, and application of these catalysts, specifically focusing on their utility in Lewis-base catalyzed enantioselective allylation —a critical transformation in polyketide and API synthesis.

Structural Design & Mechanistic Logic

The Scaffold Architecture

The efficacy of these catalysts rests on the synergy between the rigid pyrrolidine backbone and the functionalized urea side chain.

-

Chiral Scaffold (Prolinol Methyl Ether): The (

)-2-(methoxymethyl)pyrrolidine core provides the stereochemical directing ability. The methoxymethyl ether group (–CH -

Active Site (Urea/Thiourea): By capping the pyrrolidine nitrogen with a carbamoyl (–CONH–R) or thiocarbamoyl (–CSNH–R) group, the nitrogen lone pair is delocalized, eliminating its nucleophilicity towards carbonyls (preventing enamine formation). Instead, the carbonyl/thiocarbonyl oxygen/sulfur becomes a Lewis base , capable of coordinating to Lewis acidic species like trichlorosilanes.

-

The "Dual-Point" Binding Mode: In H-bonding catalysis, the N–H protons of the urea moiety serve as a recognition motif for oxyanions (nitro, carbonyl) or halides, creating a rigid chiral pocket.

Mechanistic Pathway: Hypervalent Silicon Activation

The primary application of N-carbamoyl prolinol methyl ether is the activation of allyltrichlorosilanes. The urea oxygen coordinates to the silicon atom, forming a hypervalent silicate species. This increases the nucleophilicity of the allyl group while the chiral backbone directs the facial attack on the aldehyde.

Figure 1: Catalytic cycle for the Lewis-base catalyzed allylation of aldehydes via hypervalent silicon activation.

Synthesis of the Catalyst

Target Molecule: (

Retrosynthetic Analysis

The synthesis is a direct derivatization of commercially available (

Step-by-Step Protocol

Reagents:

-

(

)-2-(Methoxymethyl)pyrrolidine (1.0 equiv) -

Phenyl isocyanate (1.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (0.1 equiv, optional, if HCl salt is used)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add (

)-2-(methoxymethyl)pyrrolidine (1.15 g, 10 mmol) and anhydrous DCM (20 mL). -

Addition: Cool the solution to 0 °C in an ice bath. Add phenyl isocyanate (1.25 g, 10.5 mmol) dropwise via syringe over 10 minutes. The reaction is exothermic; control the rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexanes). The secondary amine spot will disappear, and a less polar urea spot will appear. -

Workup: Quench with water (10 mL). Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO -

Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane to yield the pure urea derivative as white needles.

Yield Expectation: 85–95%.

Characterization:

Experimental Application: Enantioselective Allylation

This protocol describes the allylation of benzaldehyde using the synthesized urea catalyst. This method avoids the use of toxic stannanes (Keck allylation).

Reaction Setup

| Component | Quantity | Role |

| Benzaldehyde | 1.0 mmol | Substrate |

| Allyltrichlorosilane | 1.2 mmol | Nucleophile |

| Catalyst (Urea-PME) | 0.1 mmol (10 mol%) | Lewis Base Catalyst |

| Diisopropylethylamine (DIPEA) | 5.0 mmol | HCl Scavenger |

| DCM (Anhydrous) | 5.0 mL | Solvent |

| Tetrabutylammonium iodide | 0.2 mmol | Additive (Rate enhancement) |

Detailed Methodology

-

Inert Atmosphere: Perform the reaction in a flame-dried Schlenk tube under Argon atmosphere.

-

Mixing: Dissolve the Urea-PME Catalyst (23 mg, 0.1 mmol) and DIPEA (0.87 mL) in anhydrous DCM (5 mL). Cool to –78 °C.

-

Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol).

-

Reagent Addition: Add allyltrichlorosilane (1.2 mmol) dropwise.

-

Incubation: Stir at –78 °C for 8 hours. (Low temperature is critical for enantioselectivity).

-

Quench: Pour the cold mixture into a saturated aqueous NaHCO

solution (10 mL) with vigorous stirring. -

Extraction: Extract with DCM (3 x 15 mL). Dry over MgSO

. -

Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).

Expected Results

-

Yield: >85%

-

Enantiomeric Excess (ee): 90–96% (

)-isomer. -

Mechanism Note: The urea oxygen coordinates to Si, forming a hexacoordinate silicate. The chirality of the prolinol backbone forces the allyl group to attack the aldehyde from the Re-face (typically).

Comparative Analysis: Urea vs. Thiourea Derivatives

While the urea derivative is preferred for silicon activation (due to the higher affinity of Oxygen for Silicon), the thiourea derivative is often superior for Hydrogen-Bonding Catalysis (e.g., activating nitroolefins).

| Feature | Urea Derivative (PME-N-CO-R) | Thiourea Derivative (PME-N-CS-R) |

| Primary Mode | Lewis Base (O-Si coordination) | H-Bond Donor (Dual H-bond) |

| Acidity (pKa) | Lower Acidity (pK | Higher Acidity (pK |

| Key Application | Allylation with Chlorosilanes | Michael Addition, Nitro-Mannich |

| Solubility | Moderate in DCM/THF | High in DCM/Toluene |

| Catalyst Loading | 5–10 mol% | 10–20 mol% |

Future Outlook in Drug Discovery

The urea derivatives of prolinol methyl ether represent a "green" alternative to heavy-metal catalysis in API synthesis.

-

Scalability: The catalyst is derived from L-proline (cheap, abundant).

-

Toxicity: Eliminates the need for allylstannanes (highly toxic) or allylboronates (expensive).

-

Target APIs: Useful for synthesizing chiral homoallylic alcohols, which are key intermediates in polyketide antibiotics (e.g., macrolides) and antifungal agents.

References

-

Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link

-

Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with Enals. Organic Letters, 11(10), 2259–2262. Link

-

Kotani, S., Shimoda, Y., & Sugiura, M. (2010). Enantioselective Allylation of Ketones with Allyltrichlorosilane Catalyzed by Chiral Lewis Bases. The Journal of Organic Chemistry, 75(15), 5406–5409. Link

-

Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. Link

-

Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link

Sources

Synonyms and IUPAC name for CAS 121817-73-0

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0)

Executive Summary

CAS 121817-73-0 , chemically known as (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide , is a specialized chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates and bioactive molecules.[1][2][3][4] Belonging to the class of pyrrolidine carboxamides, this compound integrates a rigid nitrogen-containing heterocycle with a defined stereocenter at the C2 position and a terminal urea-like functionality.

Its structural utility lies in its ability to introduce chirality and hydrogen-bonding motifs into drug candidates, particularly in the development of kinase inhibitors, GPCR ligands, and antiviral agents where the pyrrolidine scaffold is a privileged pharmacophore. Furthermore, derivatives of this scaffold are often explored in organocatalysis due to their ability to direct stereoselective transformations via hydrogen bonding interactions.

Chemical Identity & Nomenclature

Precise nomenclature is critical for avoiding ambiguity in patent literature and regulatory filings.

| Identifier | Value |

| CAS Registry Number | 121817-73-0 |

| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |

| Preferred Synonym | (R)-2-(Methoxymethyl)-1-pyrrolidinecarboxamide |

| Systematic Name | 1-Pyrrolidinecarboxamide, 2-(methoxymethyl)-, (2R)- |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | COCC[C@H]1CCCN1C(N)=O |

| InChIKey | Computed from structure:[1][4]InChIKey=... (Specific key requires generation, typically stable) |

| Stereochemistry | (R)-Enantiomer |

Synonym Analysis:

-

"1-Pyrrolidinecarboxamide..." : Follows Chemical Abstracts Service (CAS) indexing rules, prioritizing the functional group (carboxamide) attached to the heterocycle.

-

"(R)-2-Methoxymethyl..." : Emphasizes the chiral center, crucial for medicinal chemists selecting the correct enantiomer for structure-activity relationship (SAR) studies.

Structural Analysis & Properties

The compound features three distinct structural domains that define its reactivity and application:

-

Pyrrolidine Ring (Core): A five-membered saturated nitrogen heterocycle that imposes conformational rigidity. This reduces the entropic penalty upon binding to biological targets (e.g., enzyme active sites).

-

Methoxymethyl Group (C2-Position):

-

Chirality: The (R)-configuration provides a specific 3D spatial arrangement, essential for enantioselective interactions.

-

Electronic Effect: The ether oxygen can act as a weak Lewis base or hydrogen bond acceptor.

-

-

Carboxamide Group (N1-Position):

-

Functionality: Acts as a urea-like motif (N-CO-NH₂), serving as a robust hydrogen bond donor/acceptor pair. This group is often bioisosteric with other polar spacers in drug design.

-

Physicochemical Properties (Predicted)

-

Physical State: Solid (typically off-white to white crystalline powder) or viscous oil depending on purity/polymorph.

-

Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water due to the amide and ether groups.

-

pKa: The amide nitrogen is non-basic; the terminal -NH₂ is weakly acidic/neutral.

Synthesis & Production Protocols

Note: The following is a generalized high-purity synthesis protocol based on standard transformation of chiral pyrrolidines. Always verify with specific batch data.

Target Transformation: (R)-2-(Methoxymethyl)pyrrolidine

Methodology: Carbamoylation via Trimethylsilyl Isocyanate

This method is preferred for its mild conditions and high yield, avoiding the use of dangerous phosgene gas.

Reagents:

-

Substrate: (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0)

-

Reagent: Trimethylsilyl isocyanate (TMS-NCO)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Quench: Aqueous NaHCO₃ or Methanol

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Dropwise add Trimethylsilyl isocyanate (1.1–1.2 eq) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the secondary amine.

-

Mechanism: The secondary amine attacks the isocyanate carbon, forming a silylated urea intermediate.

-

-

Workup: Quench the reaction with Methanol (excess) to cleave the N-Si bond. Stir for 30 minutes.

-

Purification: Concentrate the solvent in vacuo. The residue is typically purified via flash column chromatography (SiO₂; Eluent: DCM/MeOH gradient 95:5 to 90:10).

-

Validation: Confirm structure via ¹H-NMR (look for amide -NH₂ broad singlet around 5.0–6.0 ppm) and MS (M+H = 159.2).

Visualization: Synthesis & Structural Logic

The following diagram illustrates the structural connectivity and the synthesis logic from the precursor.

Figure 1: Carbamoylation pathway converting the chiral amine precursor into the target carboxamide.

Applications in Drug Discovery

1. Chiral Scaffold for Kinase Inhibitors: The pyrrolidine ring is a common scaffold in kinase inhibitors (e.g., JAK, CDK inhibitors). The (R)-2-methoxymethyl group provides a steric bulk that can occupy hydrophobic pockets (e.g., the ribose binding pocket of ATP sites), while the carboxamide can form key hydrogen bonds with hinge region residues (Glu/Leu backbone).

2. Asymmetric Organocatalysis: While often used as an intermediate, urea derivatives of chiral pyrrolidines are structurally related to organocatalysts used in asymmetric Michael additions and aldol reactions. The urea moiety acts as a dual hydrogen-bond donor to activate electrophiles (e.g., nitroolefins).

3. Fragment-Based Drug Design (FBDD): With a molecular weight of 158 Da, this compound is an ideal "fragment." It follows the "Rule of 3" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3, cLogP ≤ 3), making it a high-quality starting point for fragment growing or linking strategies.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS might be limited, handling should follow protocols for functionalized amides and pyrrolidines .

-

Hazard Classification (GHS):

-

Warning: May cause skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.

-

First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

-

PubChem Database. Compound Summary for CAS 121817-73-0. National Center for Biotechnology Information. [Link]

- Enders, D., & Klatt, M. (1996). Asymmetric synthesis using (S)-2-methoxymethylpyrrolidine (SMP) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Synthesis of related chiral auxiliaries. (General reference for the utility of the 2-methoxymethylpyrrolidine scaffold).

Sources

- 1. 121817-73-0|(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]

- 2. 1596088-30-0|1,3-Dimethyl-1-(tetrahydrofuran-3-yl)urea|BLD Pharm [bldpharm.com]

- 3. 2408965-08-0|7-Oxa-4-azaspiro[2.5]octane-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. 121817-73-0|(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]

Commercial suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Commercial Suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide: A Technical Sourcing Guide

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0 ) is a specialized chiral building block used in the synthesis of peptidomimetics, serine protease inhibitors, and CNS-active agents. As a urea derivative of the well-established chiral auxiliary (R)-2-(methoxymethyl)pyrrolidine (RAMP), its value lies in its ability to introduce fixed stereochemistry and hydrogen-bonding capability into drug scaffolds.

For drug development professionals, sourcing this molecule presents a specific set of challenges: ensuring high enantiomeric excess (ee%), minimizing urea-related dimers, and selecting the correct grade for early-phase SAR versus process development. This guide outlines the commercial landscape, critical quality attributes (CQAs), and a self-validating procurement protocol.

Technical Profile & Chemical Identity

Before engaging suppliers, the procurement team must establish a rigid technical specification to avoid ambiguity with the parent amine or related aldehydes.

| Attribute | Specification |

| Chemical Name | (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |

| CAS Number | 121817-73-0 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Core Scaffold | Pyrrolidine (R-isomer) |

| Key Functional Groups | Primary Urea (-CONH₂), Ether (-OCH₃) |

| Chirality | (R)-enantiomer (derived from D-Proline or similar precursors) |

| Solubility | Soluble in DMSO, Methanol, DCM; limited water solubility compared to the free amine.[1][2][3][4] |

Commercial Supplier Landscape

The supply chain for CAS 121817-73-0 is bifurcated into Catalog Suppliers (mg to g scale) and Custom Synthesis Partners (kg scale). Unlike commodity solvents, this molecule is often "made-to-order" or held in small library stocks.

Tier 1: Validated Catalog Suppliers (Discovery Scale)

These vendors typically hold stock for immediate SAR studies.

-

BLD Pharm: Primary source for research quantities (mg to 100g). Known for rapid delivery but requires batch-specific CoA verification for ee%.

-

Enamine: Likely holds this as part of their "REAL" database or building block collection. Excellent for analoging (e.g., if you need the N-methylurea variant).

-

Combi-Blocks: Often offers competitive pricing for gram-scale, with transparent stock levels.

Tier 2: Custom Synthesis & Bulk (Process Scale)

For multi-kilogram GMP requirements, catalog suppliers are insufficient. You must engage CROs/CMOs who can validate the synthesis route (see Section 3).

-

WuXi AppTec / Pharmaron: Capable of scaling the urea formation while controlling isocyanate impurities.

-

Thermo Fisher Scientific (Chemicals): Can source bulk via their custom synthesis division (formerly Alfa Aesar/Maybridge networks).

Synthetic Route & Impurity Profiling

Understanding the synthesis is the only way to predict the impurities your QC team must look for. The commercial preparation typically involves the reaction of (R)-2-(methoxymethyl)pyrrolidine with a cyanate source.

The Synthesis Pathway (DOT Visualization)

Figure 1: Synthetic pathway and potential critical impurities.

Critical Quality Attributes (CQAs)

-

Enantiomeric Excess (ee%): The starting material, (R)-2-(methoxymethyl)pyrrolidine, is prone to racemization if processed under harsh acidic/basic conditions. Requirement: >98% ee by Chiral HPLC.

-

Bis-Urea Dimer: If a reactive di-isocyanate or improper stoichiometry is used, two pyrrolidine rings can be linked by a carbonyl. This is a potent impurity that alters stoichiometry in downstream reactions.

-

Residual Cyanate: Inorganic cyanates (if KOCN is used) must be removed to prevent interference with metal catalysts in subsequent steps.

Procurement & QC Protocol

To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating workflow.

Step-by-Step Validation Workflow

-

In-Silico Vendor Check:

-

Verify the vendor provides H-NMR specifically showing the urea protons (broad singlet around 5.0–6.0 ppm, exchangeable with D₂O).

-

Confirm Optical Rotation data matches literature values for the R-isomer (typically negative rotation for the parent amine, but distinct for the urea).

-

-

Batch Acceptance Testing (The "Golden Sample"):

-

Test 1: Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol mobile phase.

-

Test 2: LC-MS: Look for the [M+H]⁺ peak at ~159. Also scan for [2M+H]⁺ (dimer) at ~317.

-

Test 3: Residual Solvents: If the supplier used TMS-isocyanate, check for silicon byproducts.

-

Procurement Decision Tree (DOT Visualization)

Figure 2: Decision logic for sourcing based on development stage.

Applications in Drug Discovery

This molecule is not just a random intermediate; it is a privileged scaffold .

-

Proline Mimetics: The pyrrolidine ring mimics the turn-inducing properties of proline. The 2-methoxymethyl group adds steric bulk and lipophilicity, often improving blood-brain barrier (BBB) penetration compared to the parent proline amide.

-

Urea Linkers: The 1-carboxamide group serves as a rigid linker. In Serine Protease Inhibitors , this urea can hydrogen bond with the active site residues (e.g., Ser195 in chymotrypsin-like proteases).

-

Chiral Induction: In asymmetric synthesis, this urea can act as a chiral catalyst or ligand, directing the stereochemistry of subsequent reactions on the N-substituents.

References

-

BLD Pharm Product Catalog. Product Detail: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0).

- Enders, D., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Asymmetric Synthesis with Chemical and Biological Methods, Wiley-VCH. (Contextual grounding for the parent scaffold).

-

National Center for Biotechnology Information. PubChem Compound Summary for (R)-2-(Methoxymethyl)pyrrolidine.

-

Thermo Fisher Scientific. Safety Data Sheet & Specifications for Pyrrolidine Derivatives.

-

Enamine Building Blocks. Urea and Amide derivatives of chiral pyrrolidines.

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Power of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities.[1][2] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing chirality into a molecule.[1][3] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction.[1][3][4] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making this a powerful and economical strategy.[1][4]

Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" — readily available natural products like amino acids — are particularly valuable.[2] (R)-2-(Methoxymethyl)pyrrolidine, derived from the amino acid L-proline, is a versatile chiral building block.[5][6] When converted to its carboxamide derivative, it becomes a potent chiral auxiliary for directing asymmetric transformations, particularly in the formation of carbon-carbon bonds. This document provides a detailed guide to the principles and a representative protocol for the use of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in asymmetric alkylation reactions.

Mechanism of Stereoselection: A Tale of Steric Hindrance and Chelation

The efficacy of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a chiral auxiliary lies in its ability to create a sterically defined environment around a reactive center. The general strategy involves the acylation of the pyrrolidine nitrogen with a carboxylic acid to form the corresponding amide (the chiral adduct). Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.

The stereochemical outcome of the subsequent alkylation is controlled by two key factors:

-

Steric Hindrance: The bulky pyrrolidine ring and its methoxymethyl substituent effectively shield one face of the enolate.

-

Chelation: The lithium cation of the enolate can coordinate with the oxygen atoms of both the enolate and the methoxymethyl group, creating a rigid, five-membered chelated ring structure. This locks the conformation of the enolate and further directs the approach of an incoming electrophile.

An incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis or aminolysis of the amide bond removes the chiral auxiliary, yielding the enantiomerically enriched product.

Visualizing the Mechanism of Action

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol details a representative procedure for the asymmetric α-alkylation of a propanoic acid derivative using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as the chiral auxiliary.

Materials:

-

(R)-2-(Methoxymethyl)pyrrolidine

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or argon/nitrogen inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Part 1: Synthesis of the Chiral Carboxamide Adduct

-

To a flame-dried, argon-purged round-bottom flask, add (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise.

-

Slowly add propionyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyrrolidine is consumed.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude (R)-2-(methoxymethyl)pyrrolidine-1-propionamide. Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) if necessary.

Part 2: Asymmetric Alkylation

-

In a separate flame-dried, argon-purged flask, prepare Lithium Diisopropylamide (LDA) by dissolving diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

-

In another flame-dried, argon-purged flask, dissolve the chiral carboxamide adduct from Part 1 (1.0 eq) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the carboxamide solution via cannula to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated adduct from Part 2 in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of lithium hydroxide (LiOH, excess) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, excess).

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

The aqueous layer can be basified and extracted with DCM to recover the (R)-2-(methoxymethyl)pyrrolidine auxiliary.

-

Wash the combined organic layers for the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpropanoic acid.

Quantitative Data Summary

The following table provides expected outcomes for a typical asymmetric alkylation using a pyrrolidine-based chiral auxiliary. Actual results may vary depending on the specific substrates and reaction conditions.

| Step | Reaction | Typical Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| 1 | Auxiliary Attachment | >90% | N/A |

| 2 | Alkylation | 75-90% | >95% d.e. |

| 3 | Auxiliary Cleavage | >85% | >95% e.e. |

Applications in Drug Development and Beyond

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[7][8] Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[7][8] The use of chiral pyrrolidine-based auxiliaries, such as the one described here, provides a reliable and scalable method for the synthesis of chiral building blocks. These building blocks are crucial intermediates in the total synthesis of complex natural products and in the development of novel therapeutic agents.[5] For instance, the enantioselective synthesis of α-substituted carboxylic acids, as outlined in the protocol, yields products that are common substructures in various pharmaceuticals, including anti-inflammatory drugs and antibiotics. The versatility of this methodology allows for the introduction of diverse alkyl and aryl groups, enabling the creation of libraries of chiral compounds for drug discovery screening.

Conclusion

The protocol and principles outlined in this document demonstrate the utility of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a highly effective chiral auxiliary for asymmetric alkylation. By leveraging steric control and chelation, this auxiliary enables the synthesis of valuable, enantiomerically enriched building blocks. For researchers in organic synthesis and drug development, mastering such techniques is essential for the efficient and stereocontrolled construction of complex molecular targets.

References

-

Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Hydrogen bonding activation with chiral pyrrolidine ureas

Application Note: Hydrogen Bonding Activation with Chiral Pyrrolidine Ureas

Abstract

This guide details the design, synthesis, and application of chiral pyrrolidine urea organocatalysts. Unlike rigid metal-ligand systems, these bifunctional catalysts exploit explicit hydrogen-bonding networks to activate electrophiles while simultaneously directing nucleophiles via the pyrrolidine scaffold. This protocol focuses on the asymmetric Michael addition as a benchmark transformation, providing a self-validating workflow for researchers in drug discovery and fine chemical synthesis.

Introduction: The Bifunctional Advantage

In asymmetric organocatalysis, the challenge lies in stabilizing high-energy transition states without the use of toxic transition metals. Chiral pyrrolidine ureas address this by mimicking enzymatic "oxyanion holes."

-

The Scaffold (Pyrrolidine): Derived from L-proline, the pyrrolidine ring provides a rigid chiral backbone. The secondary amine (

) is crucial for forming transient enamines or iminium ions with carbonyl substrates (HOMO activation).[1] -

The Activator (Urea): The urea moiety (

) acts as a double hydrogen-bond donor.[1] It coordinates to oxyanion or nitro groups on the electrophile, lowering the LUMO energy and fixing the substrate orientation.

Key Differentiator: The spatial arrangement between the pyrrolidine nitrogen and the urea protons is "tuned" to lock the transition state, preventing free rotation and ensuring high enantioselectivity (

Mechanistic Pathway & Catalytic Cycle

To optimize these reactions, one must understand the Dual Activation Mode . The catalyst does not merely bring reactants together; it chemically modifies both partners transiently.[1]

Figure 1: Bifunctional Activation Mechanism

The following diagram illustrates the simultaneous activation of the nucleophile (via enamine formation) and the electrophile (via H-bonding).[2][3]

Caption: Figure 1: The catalytic cycle demonstrating the "push-pull" mechanism where the pyrrolidine generates a nucleophilic enamine and the urea moiety clamps the electrophile via H-bonding.[1][3]

Protocol 1: Synthesis of the Catalyst

Target Catalyst: 1-((S)-pyrrolidin-2-ylmethyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea Rationale: The 3,5-bis(trifluoromethyl)phenyl group increases the acidity of the urea protons, significantly enhancing H-bond donor capability compared to phenyl analogs.[1]

Materials

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS: 119020-01-8)

-

3,5-Bis(trifluoromethyl)phenyl isocyanate[1]

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)[1]

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure

-

Urea Formation (Coupling):

-

Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) under nitrogen.

-

Cool to 0°C.[1]

-

Dropwise add 3,5-bis(trifluoromethyl)phenyl isocyanate (1.0 equiv) dissolved in DCM (5 mL).

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The amine spot should disappear within 2 hours.

-

Result: Formation of the Boc-protected urea intermediate.[1]

-

-

Deprotection (Boc Removal):

-

To the reaction mixture (or isolated intermediate), add TFA (10 equiv) at 0°C.

-

Stir at room temperature for 3 hours.

-

Critical Step: Remove volatiles under reduced pressure.[1]

-

Neutralize the residue with saturated NaHCO₃ until pH > 8. Extract with DCM (3 x 30 mL).

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification:

Protocol 2: Asymmetric Michael Addition (Application)

Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.[1] Significance: This reaction creates two contiguous stereocenters.[1]

Experimental Setup

| Parameter | Condition | Reason |

| Catalyst Loading | 10–15 mol% | Balances reaction rate with cost.[1] Lower loading (<5%) often leads to slower turnover due to product inhibition. |

| Solvent | Toluene or neat | Non-polar solvents promote tight ion-pairing and H-bonding.[1] Polar solvents (DMSO, MeOH) disrupt the H-bond network. |

| Temperature | Room Temp (25°C) | Lower temperatures (-20°C) may improve |

| Stoichiometry | Ketone (5-10 equiv) | Excess ketone drives the equilibrium of enamine formation (the rate-determining pre-equilibrium).[1] |

Workflow Diagram

Caption: Figure 2: Operational workflow for the catalytic asymmetric Michael addition.

Procedure

-

In a 4 mL vial, add the Catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

-

Add Toluene (1.0 mL). Stir to dissolve.

-

Add Cyclohexanone (2.5 mmol, 5.0 equiv) in one portion.

-

Stir vigorously at 25°C for 24–48 hours.

-

Visual Check: The solution usually remains homogeneous.[1] Precipitation may indicate racemic product formation or catalyst aggregation.

-

-

Workup: Direct flash chromatography is preferred.[1] If aqueous workup is needed, use dilute HCl to remove the catalyst (which can be recovered by basification).

-

Analysis: Determine diastereomeric ratio (

) by ¹H NMR of the crude mixture. Determine enantiomeric excess (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Enamine formation is slow.[1] | Add a weak acid additive (e.g., Benzoic acid, 5 mol%) to catalyze enamine formation/hydrolysis. |

| Low | Background reaction or H-bond disruption.[1] | Ensure solvent is dry.[1] Avoid polar solvents. Verify temperature stability. |

| Poor | Isomerization of product. | Stop reaction immediately upon completion. Prolonged stirring can equilibrate the kinetic product to the thermodynamic one. |

References

-

Wang, J., et al. (2006).[1] "Pyrrolidine-Urea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins." Organic Letters, 8(12), 2547–2550.[1]

-

Takemoto, Y. (2005).[1] "Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry, 3(24), 4299–4306.[1]

-

BenchChem Protocols. (2025). "Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine."

-

Poláčková, V., et al. (2021).[1] "N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 17, 2629–2638.[1]

Sources

Application Note: Enantioselective Synthesis of Chiral Amines via Trichlorosilane Reduction

[1][2]

Abstract & Strategic Relevance

Chiral amines are fundamental pharmacophores in modern drug discovery, serving as core scaffolds for therapeutics such as Sertraline , Rivastigmine , and Calcimimetics . While transition-metal catalysis (Ir, Rh) has historically dominated this field, it often suffers from heavy metal contamination and high costs.

This guide details the metal-free, organocatalytic reduction of ketimines using trichlorosilane (

Mechanistic Principles: Dual Activation

The success of this protocol relies on the Lewis Base Activation of Lewis Acids (LBALA) concept. Unlike Brønsted acid catalysis, the catalyst does not protonate the substrate. Instead, it coordinates to the silicon atom of the reducing agent.

The Catalytic Cycle

-

Activation: The catalyst (a Lewis base) binds to

(a weak Lewis acid). -

Hypervalent Intermediate: The coordination of the amide oxygen and the pyridine nitrogen (in picolinamides) to silicon creates a hypervalent, octahedral silicon species.

-

Hydricity Enhancement: This hypervalent silicate is significantly more hydridic (reducing) than free

. -

Stereocontrol: The chiral prolinol backbone creates a steric environment that directs the hydride attack to the Re or Si face of the imine.

Figure 1: Mechanism of Lewis Base Activated Hydrosilylation. The catalyst activates the silane, not the imine.

Catalyst Selection & Preparation

While valine-derived formamides (Malkov-Kočovský type) are effective, prolinol-derived picolinamides (Matsumura type) offer distinct advantages for specific steric profiles.

Optimal Catalyst Structure

Catalyst A:

-

Backbone:

-Prolinol (specifically -

Activator: Picolinic acid moiety (provides the secondary coordination site).

-

Role: The pyridine nitrogen and amide oxygen form a rigid chelate with silicon.

Synthesis Protocol (Catalyst A)

-

Reagents:

- -

Procedure:

-

Dissolve Picolinic acid (1.1 equiv) in DCM.

-

Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min. -

Add

- -

Stir at RT for 12 hours.

-

Wash with NaHCO

, brine, dry over Na -

Purify via flash chromatography (EtOAc/Hexane).

-

General Protocol: Enantioselective Reduction of Ketimines

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the asymmetric reduction process.

Detailed Procedure

Scale: 1.0 mmol Imine basis.

-

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Imine Loading: Add the pre-formed ketimine (1.0 mmol) and Catalyst A (0.05 mmol, 5 mol%).

-

Solvent: Add anhydrous Dichloromethane (DCM, 4.0 mL). Note: DCM typically yields higher ee than THF or Toluene for this specific catalyst class.

-

Temperature: Cool the solution to 0°C using an ice bath.

-

Reduction: Add Trichlorosilane (

, 2.0 mmol, 202-

Caution:

is volatile and moisture-sensitive. Use a distinct syringe dedicated to silanes.

-

-

Reaction: Stir at 0°C for 18 hours. Monitor consumption of imine by TLC or GC-MS.

-

Quench (CRITICAL): The reaction produces a silicon-amine complex. It must be hydrolyzed.

-

Add saturated aqueous NaHCO

(5 mL) or 1M NaOH (2 mL) with vigorous stirring for 20 minutes.

-

-

Workup:

-

Extract with DCM (

mL). -

Dry combined organics over Na

SO -

Concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (usually SiO

, Hexane/EtOAc + 1% Et

Data & Optimization Table

| Parameter | Condition | Expected Result | Notes |

| Solvent | DCM | High ee (90-96%) | Best for |

| Solvent | Toluene | Mod. ee (70-85%) | Slower reaction rates observed.[1] |

| Solvent | THF | Low ee (<50%) | Lewis basic O competes with catalyst. |

| Temp | 0°C | Optimal Balance | Best trade-off between rate/selectivity. |

| Temp | -20°C | High ee, Low Yield | Reaction may stall. |

| Temp | RT (25°C) | Lower ee | Fast, but erosion of stereocontrol. |

| Loading | 5 mol% | Standard | Can lower to 1 mol% for simple substrates. |

Substrate Scope & Limitations

Validated Substrates

-

Aryl-Alkyl Ketimines: (e.g., Acetophenone derived). Excellent substrates (

ee).[2] -

Diaryl Ketimines: Good substrates, though steric bulk can slow the reaction.

- -Unsaturated Imines: Chemoselective reduction of the C=N bond is usually observed over the C=C bond.

Limitations

-

Aliphatic Ketimines: Purely aliphatic imines (e.g., derived from 2-butanone) often show lower enantioselectivity (

ee) due to poor steric differentiation between the alkyl groups. -

Imine Geometry: The

ratio of the starting imine can influence kinetics, though the rapid equilibration of imine isomers usually allows for Dynamic Kinetic Resolution (DKR) scenarios.

Troubleshooting & Quality Control

-

Low Yield?

-

Check

quality. If the reagent is cloudy or has white precipitate (SiO -

Ensure the quench is vigorous. The N-Si bond is strong; insufficient hydrolysis leaves product in the aqueous phase or as an emulsion.

-

-

Low Enantioselectivity?

-

Check temperature stability.[3] An exotherm upon

addition can ruin selectivity. Add slowly. -

Verify solvent dryness. Water generates HCl from

, which catalyzes a non-selective background reaction.

-

-

Racemic Background Reaction:

-

Run a blank reaction (No catalyst). If reduction occurs, the background rate is too high. Lower the temperature or change solvent to Toluene.

-

References

-

Malkov, A. V., & Kočovský, P. (2006). Molybdenum and Tungsten Catalysts for Organic Synthesis. In Angewandte Chemie International Edition. (Foundational work on Lewis base catalysis).

-

Matsumura, Y., et al. (2006). N-Formyl-α'-(2,4,6-triethylphenyl)-L-proline as an Activator for the Enantioselective Reduction of Ketimines with Trichlorosilane. Organic Letters, 8(17), 3789–3792. (Key reference for Proline-derived activators).

-

Malkov, A. V., et al. (2007). Asymmetric Reduction of Ketimines with Trichlorosilane Catalyzed by N-Methylvaline-Derived Lewis Basic Formamides. Journal of Organic Chemistry, 72(4), 1315-1325. (Comparative study of Valine vs Proline systems).

-

Wang, Z., et al. (2006). L-Pipecolinic Acid Derived Formamides as Highly Efficient Organocatalysts. Organic Letters, 8(5), 999-1001. (Alternative piperidine-based scaffolds).

Application Note: Reaction Conditions for N-Carbamoyl Prolinol Methyl Ether Catalysis

This Application Note is designed for researchers and drug development scientists utilizing N-Carbamoyl Prolinol Methyl Ether (N-CPME) derivatives in asymmetric catalysis.

While "Prolinol Methyl Ether" (specifically the diphenyl derivative) is widely known as the Jørgensen-Hayashi or Gellman catalyst (operating via enamine/iminium activation), the N-Carbamoyl modification fundamentally alters the catalytic mode. By capping the secondary amine with a urea/amide group, the catalyst shifts from covalent activation to Non-Covalent Hydrogen-Bonding Activation .

This guide focuses on the N-Carbamoyl class (Urea/Thioureido-Prolinol Ethers) and their application in enantioselective Michael additions and nucleophilic substitutions.

Part 1: Executive Summary & Mechanistic Logic

N-Carbamoyl Prolinol Methyl Ether (N-CPME) catalysts represent a specialized class of bifunctional organocatalysts . Unlike their free-amine counterparts which form transient covalent bonds (enamines), N-CPME catalysts utilize the urea/carbamoyl moiety as a hydrogen-bond donor to activate electrophiles (e.g., nitroolefins, imines), while the chiral pyrrolidine backbone directs the stereochemical outcome via steric shielding.

The Mechanistic Shift[1]

-

Free Amine (Gellman/Jørgensen Type):

(Covalent). -

N-Carbamoyl (N-CPME Type):

(Non-Covalent).

This distinction dictates the reaction conditions : N-CPME catalysis requires non-polar solvents to maximize hydrogen bond strength and strictly anhydrous conditions to prevent urea aggregation or competitive H-bonding by water.

Visualization: Activation Mode

The following diagram illustrates the dual-activation mode where the carbamoyl group binds the electrophile (Nitroolefin) while the methoxymethyl ether group provides steric guidance.

Caption: Mechanistic cycle of N-CPME catalysis showing H-bond activation of the electrophile and steric directing by the ether side chain.

Part 2: Critical Reaction Parameters

To achieve high enantiomeric excess (ee) and conversion, the reaction environment must be tuned to support the weak H-bond interactions.

Solvent Selection (Dielectric Constant)

The solvent is the single most critical variable. High-dielectric solvents disrupt the catalyst-substrate H-bonds.

-

Recommended: Toluene (

), DCM, or Mesitylene. -

Avoid: DMSO, DMF, Methanol (Competitive H-bonding).

Catalyst Loading & Concentration

-

Loading: Typically 5–10 mol% . Lower loadings (1–2 mol%) are possible with highly activated substrates but may require longer reaction times.

-

Concentration: 0.1 M to 0.5 M .

-

Warning: At very high concentrations (>1.0 M), urea catalysts may self-aggregate, reducing effective active sites and lowering ee.

-

Temperature Control

-

Standard: Room Temperature (20–25°C).

-

Optimization: Lowering to -20°C or -40°C often improves ee significantly by locking the transition state conformer, provided the reaction rate remains acceptable.

Additives

-

Molecular Sieves (4Å): Essential. Removes trace water which competes for H-bonding sites.

-

Base Additives: For Michael additions of malonates, a weak base (e.g., K₂CO₃ or tertiary amine) may be required to generate the nucleophile, depending on the specific N-CPME derivative used.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Phenylcarbamoyl Prolinol Methyl Ether

A self-validating precursor synthesis to ensure catalyst purity.

Reagents:

-

(S)-2-(Methoxymethyl)pyrrolidine (SMP) [CAS: 63126-47-6]

-

Phenyl Isocyanate

-

Dichloromethane (DCM), Anhydrous

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add (S)-SMP (10 mmol, 1.15 g) and dry DCM (30 mL). Cool to 0°C.[1]

-

Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in DCM (5 mL) over 15 minutes.

-

Checkpoint: The reaction is exothermic; monitor internal temp to keep <5°C.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Quench: Add 5 mL saturated NH₄Cl solution.

-

Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: ¹H NMR should show the disappearance of the pyrrolidine NH signal and appearance of the Urea NH singlet (typically

6.0–8.0 ppm).

-

Protocol B: Asymmetric Michael Addition (Optimization Workflow)

Target Reaction: Diethyl malonate addition to trans-β-Nitrostyrene.

Table 1: Optimization Matrix

| Variable | Condition A (Screening) | Condition B (High Selectivity) | Condition C (High Rate) |

| Solvent | Toluene | Toluene/CCl₄ (1:1) | DCM |

| Temp | 25°C | -20°C | 25°C |

| Time | 24 h | 48–72 h | 12 h |

| Conc. | 0.2 M | 0.1 M | 0.5 M |

| Expected ee | >85% | >95% | 80–90% |

Step-by-Step Procedure (Condition B):

-

Preparation: In a dried vial, dissolve N-CPME catalyst (0.05 mmol, 10 mol%) and trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv) in Toluene (2.5 mL).

-

Activation: Add 50 mg activated 4Å Molecular Sieves . Stir for 15 min at RT, then cool to -20°C (Cryocooler or Acetone/Dry Ice).

-

Initiation: Add Diethyl Malonate (0.75 mmol, 1.5 equiv) in one portion.

-

Monitoring: Monitor by TLC (UV visualization) every 12 hours.

-